molecular formula C7H14O2 B073757 4-Allyloxy-1-butanol CAS No. 1471-15-4

4-Allyloxy-1-butanol

Cat. No.: B073757
CAS No.: 1471-15-4
M. Wt: 130.18 g/mol
InChI Key: CTDRAOLVEHKAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyloxy-1-butanol: is an organic compound with the molecular formula C7H14O2 4-(prop-2-en-1-yloxy)butan-1-ol . This compound features a hydroxyl group and an allyloxy group, making it a versatile intermediate in organic synthesis. The presence of both an alcohol and an ether functional group allows it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 4-hydroxybutanol and allyl bromide:

Industrial Production Methods:

  • The industrial production of 4-allyloxy-1-butanol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 4-Allyloxy-1-butanol can be oxidized to form 4-allyloxybutanal or 4-allyloxybutanoic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
  • Reduction:

    • The compound can be reduced to form 4-allyloxybutane using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution:

    • The hydroxyl group can undergo substitution reactions to form various ethers or esters. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: 4-Allyloxybutanal, 4-allyloxybutanoic acid.

    Reduction: 4-Allyloxybutane.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 4-Allyloxy-1-butanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for potential therapeutic applications due to their ability to interact with biological targets.

Industry:

    Polymer Production: It is used in the production of specialty polymers and resins, where its functional groups can participate in polymerization reactions.

Comparison with Similar Compounds

    4-Benzyloxy-1-butanol: Similar structure but with a benzyl group instead of an allyl group.

    4-Methoxy-1-butanol: Contains a methoxy group instead of an allyloxy group.

    4-Butoxy-1-butanol: Features a butoxy group instead of an allyloxy group.

Uniqueness:

  • The presence of the allyloxy group in 4-allyloxy-1-butanol makes it more reactive in certain chemical reactions compared to its analogs. This reactivity can be advantageous in synthetic applications where specific transformations are required.

Properties

IUPAC Name

4-prop-2-enoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDRAOLVEHKAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80460769
Record name 4-allyloxy-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471-15-4
Record name 4-allyloxy-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80460769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(prop-2-en-1-yloxy)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction was performed by the procedure of Example 1, except for using 1,4-butanediol instead of 1-octanol and using allyl acetate in an amount of 10 mmol. The reaction mixture was analyzed by gas chromatography to find that 3-(4-allyloxy-butoxy)-propene and 4-allyloxy-1-butanol were formed in yields of 78% and 6%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Allyloxy-1-butanol
Reactant of Route 2
Reactant of Route 2
4-Allyloxy-1-butanol
Reactant of Route 3
Reactant of Route 3
4-Allyloxy-1-butanol
Reactant of Route 4
Reactant of Route 4
4-Allyloxy-1-butanol
Reactant of Route 5
Reactant of Route 5
4-Allyloxy-1-butanol
Reactant of Route 6
Reactant of Route 6
4-Allyloxy-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.